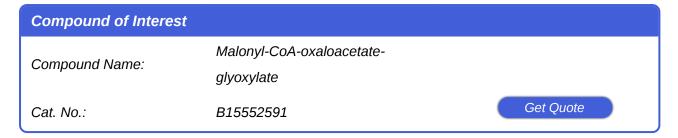


Protocol for Assembling the myo-Inositol Biosynthesis Pathway in Saccharomyces cerevisiae

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

myo-Inositol is a fundamentally important carbocyclic polyol that serves as a precursor for a wide array of cellular molecules in eukaryotes, including inositol phosphates, which are critical for signal transduction, and phosphatidylinositol, a key component of cell membranes.[1][2] In the budding yeast, Saccharomyces cerevisiae, the de novo biosynthesis of myo-inositol is a well-characterized metabolic pathway, making it an excellent model system for genetic and metabolic engineering. The central enzyme in this pathway is myo-inositol-3-phosphate synthase (MIPS), encoded by the INO1 gene, which catalyzes the conversion of glucose-6-phosphate to myo-inositol-3-phosphate.[1]

This document provides a detailed protocol for the assembly and functional verification of the myo-inositol biosynthesis pathway genes in S. cerevisiae. The methodologies described herein are designed to be a practical guide for researchers aiming to engineer yeast for enhanced myo-inositol production or to study the regulation and function of this vital metabolic pathway.

Quantitative Data Summary

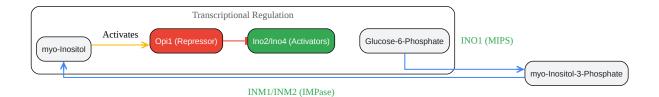


The following table summarizes representative quantitative data from studies involving the engineering of the myo-inositol pathway in yeast. These values can serve as a benchmark for expected outcomes, though actual results may vary depending on the specific strains, plasmids, and experimental conditions used.

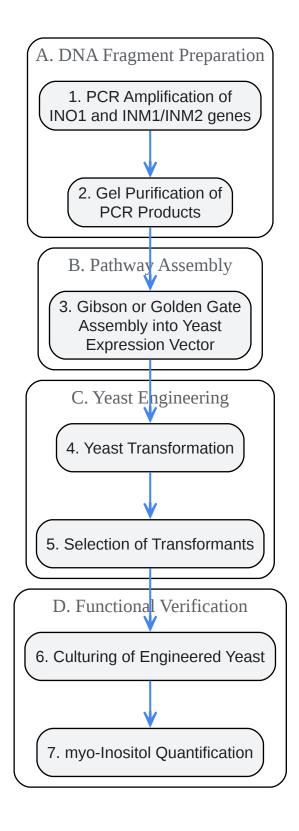
Parameter	Representative Value	Notes	Reference
Transformation Efficiency	10² - 10⁴ colonies/μg DNA	Varies with transformation method and plasmid size.	General knowledge from protocols
INO1 Expression Level	~50-fold repression in the presence of >50 µM inositol	Expression is tightly regulated by inositol levels in the medium.	[3]
myo-Inositol Titer (engineered strain)	228.71 mg/L (from ethanol)	Overexpression of INO1 and a bacterial inositol monophosphatase (suhB).	[4]
Specific myo-Inositol Productivity	1.91 mg/L/h	[4]	
Yield of myo-Inositol on Substrate	47.26 mg/g DCW (from ethanol)	DCW: Dry Cell Weight.	[4]
Bioassay Sensitivity for myo-Inositol	1 μM - 10 μM	Using an ino1∆ auxotrophic yeast strain.	[1]

Signaling and Experimental Workflow Diagrams myo-Inositol Biosynthesis Pathway in S. cerevisiae









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